6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring fused with a phenyl group substituted with two methoxy groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with acetylacetone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3,4-Dimethoxyphenyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.
2-(3,4-Dimethoxyphenyl)ethan-1-amine: Another compound with similar structural features.
3,4-Dimethoxyphenylpropanoic acid: Shares the dimethoxyphenyl moiety but differs in the functional groups attached.
Uniqueness
6-(3,4-Dimethoxyphenyl)-4-hydroxy-2H-pyran-2-one is unique due to its pyranone ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
194937-70-7 |
---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-hydroxypyran-2-one |
InChI |
InChI=1S/C13H12O5/c1-16-10-4-3-8(5-12(10)17-2)11-6-9(14)7-13(15)18-11/h3-7,14H,1-2H3 |
InChI Key |
ZKHYBBUNMNYWHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=O)O2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.